molecular formula C10H14O3 B8732570 1-Cyclohexene-1-carboxylic acid, 4-methyl-6-oxo-, ethyl ester CAS No. 110317-77-6

1-Cyclohexene-1-carboxylic acid, 4-methyl-6-oxo-, ethyl ester

Cat. No. B8732570
M. Wt: 182.22 g/mol
InChI Key: TUVSGGDHERCOMN-UHFFFAOYSA-N
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Patent
US08507559B2

Procedure details

A suspension of phenylselenium chloride (27.29 g) in dichloromethane (250 mL) was stirred at 0° C. and treated dropwise with pyridine (11.81 g). The resulting mixture was stirred for 30 min, and then treated with a solution of racemic ethyl 4-methyl-2-oxocyclohexanecarboxylate (25 g) in dichloromethane (20 mL) in one portion. The color changed from brown to yellow, and the mixture was stirred at 0° C. for 15 min. After this time, the mixture was washed twice with 1 M aqueous HCl. The organic layer was cooled to 0° C. and then treated with 30% aqueous hydrogen peroxide (10.5 mL). After stirring for 10 min, an additional 30% aqueous hydrogen peroxide (10.5 mL) was added, followed by another an additional 30% aqueous hydrogen peroxide (10.5 mL) after 20 min. The resulting solution was stirred for 15 min and then treated with water (100 mL). The aqueous and organic layers were separated and the aqueous layer was extracted twice more with dichloromethane. The combined organic layers were washed with saturated aqueous sodium bicarbonate, dried over magnesium sulfate and concentrated under vacuum to provide racemic ethyl 4-methyl-6-oxocyclohex-1-enecarboxylate (26 g).
Quantity
27.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.81 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1([Se]Cl)C=CC=CC=1.N1C=CC=CC=1.[CH3:15][CH:16]1[CH2:21][CH2:20][CH:19]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:18](=[O:27])[CH2:17]1>ClCCl>[CH3:15][CH:16]1[CH2:17][C:18](=[O:27])[C:19]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:20][CH2:21]1

Inputs

Step One
Name
Quantity
27.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Se]Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.81 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
CC1CC(C(CC1)C(=O)OCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 15 min
Duration
15 min
WASH
Type
WASH
Details
After this time, the mixture was washed twice with 1 M aqueous HCl
TEMPERATURE
Type
TEMPERATURE
Details
The organic layer was cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with 30% aqueous hydrogen peroxide (10.5 mL)
STIRRING
Type
STIRRING
Details
After stirring for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
an additional 30% aqueous hydrogen peroxide (10.5 mL) was added
CUSTOM
Type
CUSTOM
Details
after 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
treated with water (100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice more with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1CC=C(C(C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.